molecular formula C15H30 B12002370 1,3,5-Triisopropylcyclohexane CAS No. 34387-60-5

1,3,5-Triisopropylcyclohexane

Cat. No.: B12002370
CAS No.: 34387-60-5
M. Wt: 210.40 g/mol
InChI Key: NPNNVCRGZWDXKY-UHFFFAOYSA-N
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Description

1,3,5-Triisopropylcyclohexane is a chemical compound with the molecular formula C15H30. It is a monocycloalkane with three isopropyl groups attached to the cyclohexane ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triisopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of corresponding aromatic compounds. The process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triisopropylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine gas under UV light.

Major Products Formed

Scientific Research Applications

1,3,5-Triisopropylcyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triisopropylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its bulky isopropyl groups create steric hindrance, affecting the compound’s reactivity and interaction with other molecules. In fuel applications, it acts as a surrogate component to mimic the behavior of real fuels in combustion studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triisopropylcyclohexane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in studies of steric effects and hydrophobic interactions in chemical and biological systems .

Properties

CAS No.

34387-60-5

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

1,3,5-tri(propan-2-yl)cyclohexane

InChI

InChI=1S/C15H30/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-15H,7-9H2,1-6H3

InChI Key

NPNNVCRGZWDXKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CC(C1)C(C)C)C(C)C

Origin of Product

United States

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